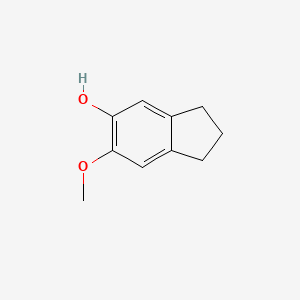![molecular formula C15H22O2 B1252774 (1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B1252774.png)
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol is a bioactive sesquiterpenoid compound found in the rhizomes of Curcuma species, particularly Curcuma wenyujin. It has been traditionally used in Chinese medicine for its various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol can be extracted from the rhizomes of Curcuma wenyujin using several methods, including:
Pressurized Liquid Extraction: Utilizes water or organic solvents under high pressure and temperature.
Steam Distillation: Involves the distillation of the essential oils containing curcumenol.
Ultrasonication in Methanol or Ethanol: Uses ultrasonic waves to enhance the extraction process.
Extraction with n-Hexane or Dichloromethane: Employs organic solvents to dissolve and extract curcumenol.
Cold Immersion with Methanol: Involves soaking the plant material in methanol at low temperatures.
Heating Reflux with Water: Uses boiling water to extract the compound.
Industrial Production Methods: Industrial production of curcumenol typically involves large-scale extraction using steam distillation or pressurized liquid extraction, followed by purification processes such as chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form curcumenone.
Reduction: It can be reduced to form dihydrocurcumenol.
Substitution: this compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine under acidic or basic conditions.
Major Products:
Curcumenone: Formed through oxidation.
Dihydrocurcumenol: Formed through reduction.
Halogenated this compound Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, diabetes, and bacterial infections.
Industry: Utilized in the development of natural health products and cosmetics
Wirkmechanismus
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol is often compared with other sesquiterpenoids found in Curcuma species, such as:
Curcumin: Known for its potent anti-inflammatory and anticancer properties.
Curcumol: Exhibits similar pharmacological activities but differs in its chemical structure and specific effects.
Germacrone: Another sesquiterpenoid with notable anticancer and anti-inflammatory activities.
Uniqueness: this compound stands out due to its specific molecular targets and pathways, making it a unique compound with distinct therapeutic potential .
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15-/m0/s1 |
InChI-Schlüssel |
ISFMXVMWEWLJGJ-JURCDPSOSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@@](O3)(C=C2C)O |
Kanonische SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O |
Synonyme |
curcumenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


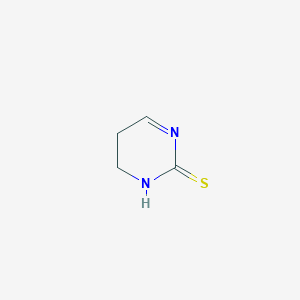
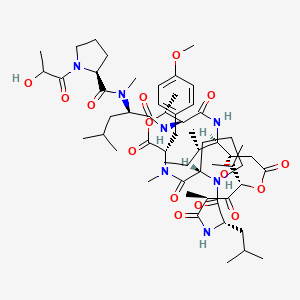
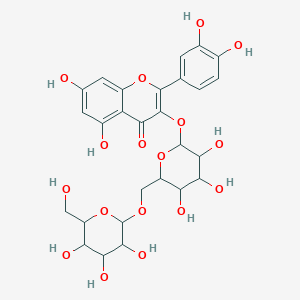
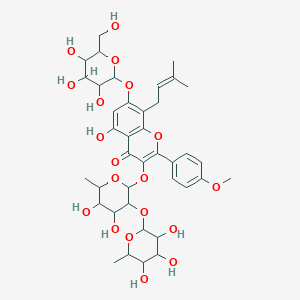
![(1R,4S,5R,9S,10R,13R)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1252696.png)
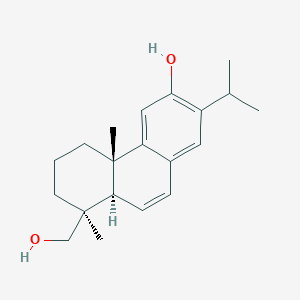
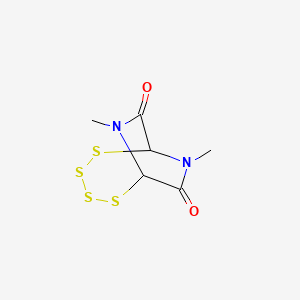
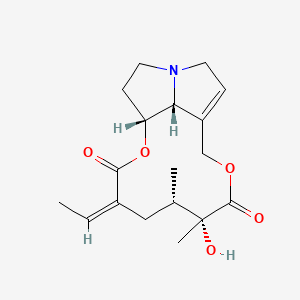
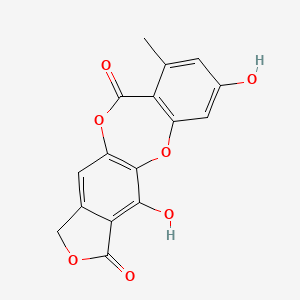
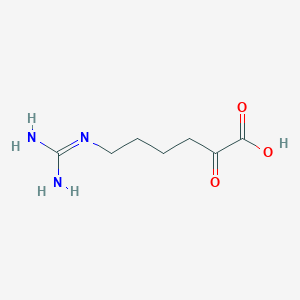
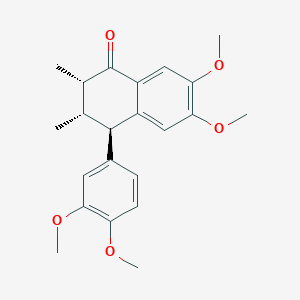
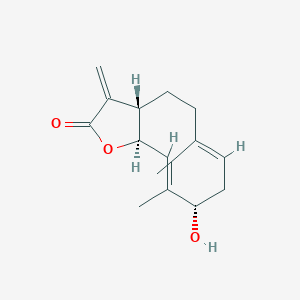
![4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide](/img/structure/B1252714.png)
